Technical Monograph: [Nphe¹]nociceptin(1-13)NH₂
Technical Monograph: [Nphe¹]nociceptin(1-13)NH₂
Structural Characterization, Synthesis, and Pharmacological Application of a Selective NOP Receptor Antagonist
Executive Summary
[Nphe¹]nociceptin(1-13)NH₂ (also designated as [Nphe¹]N/OFQ(1-13)NH₂) represents a critical tool compound in the study of the Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP or ORL1).[1][2] Unlike the endogenous ligand Nociceptin—a heptadecapeptide agonist involved in pain modulation, anxiety, and feeding—this modified analog acts as a selective, competitive antagonist .
Its structural significance lies in the peptoid modification at the N-terminus. The replacement of the native Phenylalanine (Phe¹) with
Structural Analysis & Chemical Identity
Sequence Comparison
The antagonist is derived from the truncated, amidated bioactive core of Nociceptin (residues 1-13). The C-terminal truncation removes the "address" domain liable to degradation, while C-terminal amidation (-NH₂) confers metabolic stability against carboxypeptidases.
| Peptide Variant | Sequence | Role |
| Native Nociceptin (1-17) | Phe -Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-Leu-Ala-Asn-Gln | Full Agonist |
| Nociceptin(1-13)NH₂ | Phe -Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-NH₂ | Full Agonist (Stabilized) |
| [Nphe¹]nociceptin(1-13)NH₂ | Nphe -Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-NH₂ | Competitive Antagonist |
The Nphe Residue (N-benzylglycine)
The defining feature is the Nphe residue.[1][3][4][5] In standard Phenylalanine, the benzyl side chain is attached to the
-
Chemical Name:
-benzylglycine (or Sarcosine derivative). -
Structural Consequence: This modification eliminates the chiral center at position 1 (making it achiral) and alters the hydrogen-bonding capability of the N-terminus, which is critical for the "message" transduction in GPCRs.
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the structural logic converting the agonist to an antagonist.
Figure 1: SAR logic demonstrating how the N-benzyl shift retains receptor affinity while abolishing efficacy.
Synthesis & Purification Protocol
Synthesis Strategy: Solid Phase Peptide Synthesis (SPPS)
The synthesis of [Nphe¹]nociceptin(1-13)NH₂ is typically performed using standard Fmoc chemistry on a Rink Amide resin (to yield the C-terminal amide).
Critical Constraint: The coupling of the N-terminal N-benzylglycine requires specific attention. Unlike standard amino acids, N-benzylglycine is a secondary amine after it is coupled, but since it is at position 1 (the N-terminus), the difficulty lies only in coupling it to the Glycine at position 2.
Protocol Workflow
-
Resin Loading: Use Rink Amide MBHA resin (0.5–0.7 mmol/g loading).
-
Chain Elongation (Residues 13 to 2):
-
Deprotection: 20% Piperidine in DMF (2 x 10 min).
-
Coupling: 3-4 equivalents of Fmoc-Amino Acid, HBTU/HOBt (or HATU), and DIPEA in DMF.
-
Monitoring: Kaiser test (ninhydrin) after each coupling to ensure completion.
-
-
N-Terminal Coupling (Residue 1 - Nphe):
-
Option A (Building Block): Couple Fmoc-N-benzyl-Gly-OH directly using HATU/DIPEA. (HATU is preferred over HBTU for sterically modified residues).
-
Option B (Reductive Amination):
-
Couple Fmoc-Gly-OH at position 1.
-
Remove Fmoc.
-
React the free amine of Gly1 with Benzaldehyde in the presence of NaBH₃CN (Sodium cyanoborohydride) in MeOH/DMF (1% acetic acid). Note: This method is riskier due to potential over-alkylation.
-
-
Recommendation: Use Option A (Commercial Fmoc-N-benzyl-Gly-OH) for higher purity.
-
-
Cleavage: TFA/Triisopropylsilane/Water (95:2.5:2.5) for 2-3 hours.
Purification & Validation
-
Precipitation: Cold diethyl ether.
-
Purification: Preparative RP-HPLC (C18 column).
-
Mobile Phase A: 0.1% TFA in H₂O.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 10–60% B over 45 mins.
-
-
Validation:
-
ESI-MS: Calculated Mass
1381.6 Da. -
Analytical HPLC: Purity > 95% required for biological assays.
-
Figure 2: Step-by-step synthesis workflow for [Nphe¹]nociceptin(1-13)NH₂.
Pharmacological Profile[1][2][5][6][7][8][9][10][11]
Binding and Functional Data
[Nphe¹]nociceptin(1-13)NH₂ is characterized by high affinity binding but a complete lack of intrinsic efficacy.[6]
| Parameter | Value | Assay System | Interpretation |
| Binding Affinity ( | 8.4 | CHO cells (hNOP) | High affinity (comparable to native ligand). |
| Potency ( | 6.0 – 6.4 | GPI / MVD Bioassays | Competitive antagonism.[6] |
| Efficacy ( | 0 | GTP | Pure antagonist (No partial agonism). |
| Selectivity | >100-fold | vs. Opioid Receptors ( | Highly selective for NOP. |
Mechanism of Action
The NOP receptor couples to
-
Inhibition of Adenylyl Cyclase (cAMP
). -
Activation of GIRK channels (Hyperpolarization).
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs).
Antagonist Action: [Nphe¹]nociceptin(1-13)NH₂ occupies the orthosteric pocket. The N-benzyl group sterically hinders the inward movement of TM helices required for G-protein coupling, thereby blocking the signaling cascade initiated by endogenous Nociceptin.
Figure 3: Mechanism of competitive antagonism at the NOP receptor.
Experimental Applications
In Vitro Assays
-
Receptor Binding: Use as a displacer for radioligands (e.g.,
Nociceptin or Tyr -Nociceptin) to determine of novel compounds. -
Functional Assays: Use to construct Schild plots. A rightward shift in the Nociceptin dose-response curve without a decrease in
confirms competitive antagonism.
In Vivo Research
-
Pain Modulation: Nociceptin has complex effects on pain (hyperalgesia supraspinally, analgesia spinally). [Nphe¹]nociceptin(1-13)NH₂ is used to dissect these pathways.[1][7]
-
Feeding Behavior: NOP activation stimulates feeding. This antagonist is used to block stress-induced or deprivation-induced feeding, validating the NOP system as a target for metabolic disorders.
References
-
Calo', G., et al. (2000). Characterization of [Nphe¹]nociceptin(1-13)NH₂, a new selective nociceptin receptor antagonist.[7] British Journal of Pharmacology, 129(6), 1183–1193.[7]
-
Guerrini, R., et al. (1998). Address and message sequence for the nociceptin receptor: a structure-activity study of nociceptin(1-13)-peptide amide.[7] Journal of Medicinal Chemistry, 40(12), 1789–1793.
-
Rizzi, A., et al. (2002). [Nphe¹,Arg¹⁴,Lys¹⁵]nociceptin-NH₂, a novel potent and selective antagonist of the nociceptin/orphanin FQ receptor. British Journal of Pharmacology, 136(2), 303–311.[4]
-
Tocris Bioscience. Product Information: [Nphe¹]Nociceptin(1-13)NH₂.[3][6]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. [Nphe1]Nociceptin(1-13)NH2 | CAS:267234-08-2 | Selective, competitive nociceptin antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. CAS 17136-36-6: N-Benzylglycine | CymitQuimica [cymitquimica.com]
- 6. Characterization of [Nphe1]nociceptin(1-13)NH2, a new selective nociceptin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
